

An In-depth Technical Guide to AN2718: A Novel Benzoxaborole Antifungal

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **AN2718**

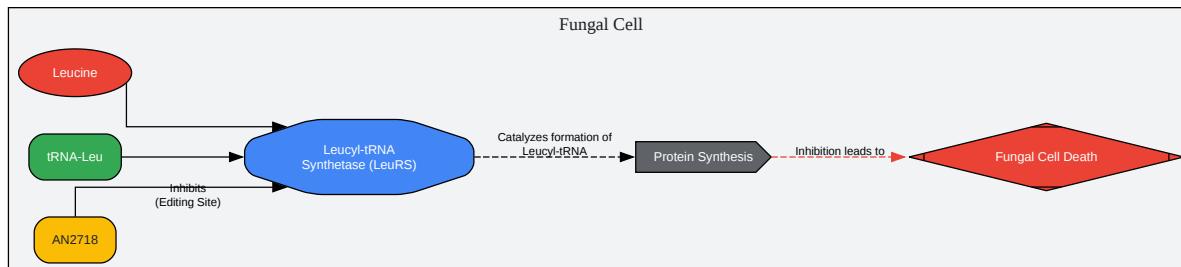
Cat. No.: **B1667275**

[Get Quote](#)

Abstract

AN2718 is a novel, boron-containing small molecule belonging to the benzoxaborole class of compounds. It exhibits broad-spectrum antifungal activity through a unique mechanism of action: the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in fungal protein synthesis. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental data for **AN2718**, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties


AN2718, chemically known as 5-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, is a synthetic compound with the molecular formula $C_7H_6BClO_2$.^{[1][2][3]} Its structure features a benzoxaborole core, a bicyclic system containing a benzene ring fused to a five-membered oxaborole ring, with a chlorine atom substituted at the 5-position. The key chemical and physical properties of **AN2718** are summarized in the table below.

Property	Value	Reference
IUPAC Name	5-chlorobenzo[c][1][2]oxaborol-1(3H)-ol	[2][3]
CAS Number	174672-06-1	[1][2][3]
Molecular Formula	C ₇ H ₆ BClO ₂	[1][2][3]
Molecular Weight	168.38 g/mol	[3]
SMILES	c12c(ccc(c1)Cl)B(OC2)O	[2]
InChI Key	HMAFTPZYFJFEHK-UHFFFAOYSA-N	[1][3]
Appearance	White to off-white solid	
Solubility	DMSO: ≥ 50 mg/mL	[2]

Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase

AN2718 exerts its antifungal effect by potently and selectively inhibiting the fungal leucyl-tRNA synthetase (LeuRS).[2][3] This enzyme is crucial for protein synthesis as it catalyzes the attachment of the amino acid leucine to its corresponding transfer RNA (tRNA), forming leucyl-tRNA.

The inhibitory action of **AN2718** is based on a sophisticated mechanism known as the Oxaborole tRNA-Trapping (OBORT) mechanism.[1] **AN2718** binds to the editing site of the LeuRS enzyme. Within this active site, the boron atom of **AN2718** forms a stable adduct with the terminal adenosine of the tRNA molecule.[4] This adduct effectively traps the tRNA in the editing site, preventing the catalytic turnover of the enzyme and halting the synthesis of leucyl-tRNA. The subsequent depletion of charged leucyl-tRNA leads to the cessation of protein synthesis and, ultimately, fungal cell death.

[Click to download full resolution via product page](#)

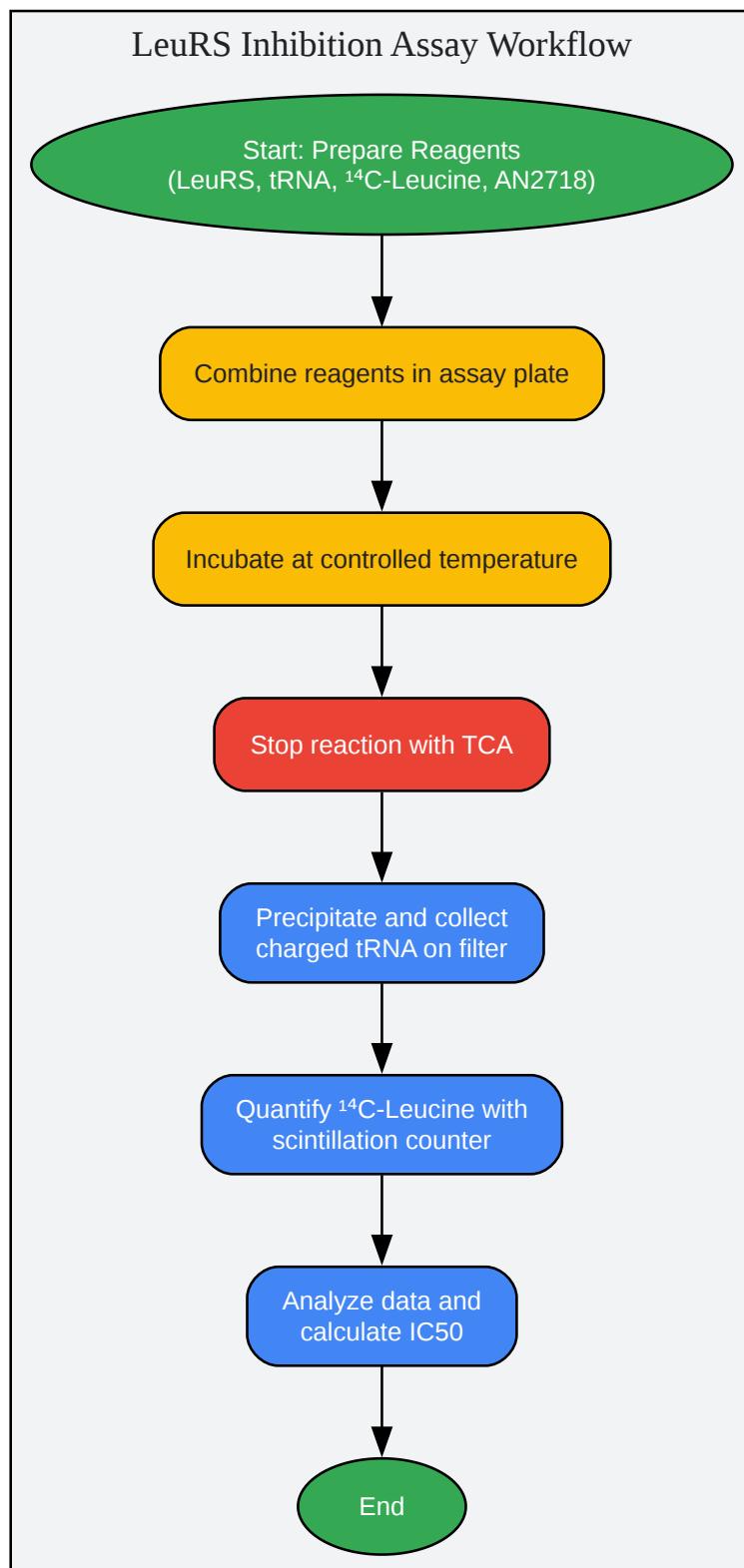
Mechanism of action of **AN2718** in a fungal cell.

Antifungal Activity

AN2718 demonstrates a broad spectrum of activity against various fungal pathogens, including dermatophytes and yeasts. The minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) values highlight its potency.

Fungal Species	MIC90 (µg/mL)	IC50 (µM)
Trichophyton rubrum	0.5	-
Trichophyton mentagrophytes	1	-
Candida albicans	1	4.2
Candida glabrata	0.25	-
Aspergillus fumigatus	-	2

Data compiled from multiple sources.[\[1\]](#)


Experimental Protocols

Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

The inhibitory activity of **AN2718** against fungal LeuRS can be determined by measuring the inhibition of leucine incorporation into tRNA. A generalized protocol is as follows:

- Enzyme and Substrate Preparation:
 - Recombinant fungal LeuRS (e.g., from *C. albicans* or *A. fumigatus*) is overexpressed in *E. coli* and purified.
 - Crude baker's yeast tRNA is used as the substrate.
 - ^{14}C -labeled L-leucine is used to monitor incorporation.
- Assay Reaction:
 - The reaction mixture contains buffer, ATP, MgCl_2 , DTT, the purified LeuRS enzyme, tRNA, and ^{14}C -labeled L-leucine.
 - Various concentrations of **AN2718** (dissolved in DMSO) are added to the reaction wells.
 - The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature.
- Quantification:
 - The reaction is stopped by the addition of trichloroacetic acid (TCA).
 - The TCA-precipitated material, containing the charged tRNA, is collected on a filter membrane.
 - The amount of incorporated ^{14}C -leucine is quantified using a scintillation counter.
- Data Analysis:
 - The percentage of inhibition for each **AN2718** concentration is calculated relative to a DMSO control.

- The IC₅₀ value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

[Click to download full resolution via product page](#)

Workflow for the LeuRS inhibition assay.

Antifungal Susceptibility Testing (MIC Determination)

The minimum inhibitory concentrations (MICs) of **AN2718** against various fungal strains are typically determined according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is commonly employed.

- Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates, and a standardized suspension of fungal cells or spores is prepared in a suitable broth medium.
- Drug Dilution: A serial dilution of **AN2718** is prepared in a 96-well microtiter plate containing the broth medium.
- Inoculation: Each well is inoculated with the standardized fungal suspension.
- Incubation: The plates are incubated under appropriate conditions (temperature and duration) for fungal growth.
- MIC Determination: The MIC is defined as the lowest concentration of **AN2718** that causes a significant inhibition of visible fungal growth compared to a drug-free control well.

Synthesis Overview

The synthesis of **AN2718**, 5-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, can be achieved through a multi-step process starting from a substituted bromobenzaldehyde. While a detailed, step-by-step protocol for **AN2718** is proprietary, a representative synthesis for a similar compound, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, has been published and provides insight into the likely synthetic route. The key steps generally involve:

- Protection of the aldehyde group of a starting halobenzaldehyde (e.g., 2-bromo-5-chlorobenzaldehyde).
- Lithiation and subsequent reaction with a borate ester to introduce the boron moiety.
- Hydrolysis to form the boronic acid.

- Reduction of the aldehyde (or its protected form) to an alcohol, which then cyclizes with the adjacent boronic acid to form the benzoxaborole ring.

Conclusion

AN2718 is a promising antifungal agent with a novel mechanism of action that targets a crucial enzyme in fungal protein synthesis. Its potent, broad-spectrum activity, coupled with its unique mode of inhibition, makes it a valuable lead compound for the development of new treatments for fungal infections. The data and protocols presented in this guide provide a solid foundation for further research and development efforts in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to AN2718: A Novel Benzoxaborole Antifungal]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1667275#what-is-the-chemical-structure-of-an2718>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com